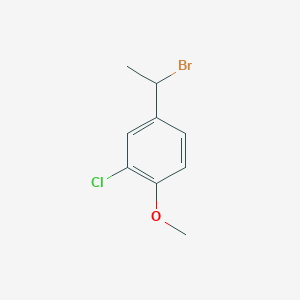

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

Description

Propriétés

IUPAC Name |

4-(1-bromoethyl)-2-chloro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRVRTFXJQNAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Halogenation and Methoxylation of Aromatic Ring

A typical route begins with 2-bromo-5-chlorophenol or its derivatives, which are methylated to form the methoxy group on the benzene ring. For example:

- Methylation : 2-bromo-5-chlorophenol is reacted with methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide (DMF) solvent at room temperature for 2 hours. This yields 2-bromo-5-chloroanisole with a high yield (~97%) after extraction and silica gel chromatography.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Methylation of 2-bromo-5-chlorophenol | Methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h, RT | 97% | Purified by column chromatography |

Formation of the 1-Bromoethyl Side Chain

The 1-bromoethyl substituent can be introduced by halogenation of an ethyl group attached to the aromatic ring or by Friedel-Crafts alkylation followed by bromination.

- Friedel-Crafts Acylation and Reduction : A Friedel-Crafts acylation of the methoxy-substituted bromo-chlorobenzene with 4-ethoxybenzoyl chloride or similar reagents in the presence of aluminum chloride at low temperature (0 to 5 °C) forms a ketone intermediate. This intermediate is then reduced using triethylsilane and Lewis acids such as BF3·Et2O or aluminum chloride to yield the alkylated product with the bromoethyl side chain.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Friedel-Crafts acylation | Aluminum chloride, 0–5 °C, 1 h | ~31% | Forms ketone intermediate |

| Reduction to bromoethyl | Triethylsilane, BF3·Et2O, -5 °C to RT, 16 h | ~99% | Purified by silica gel chromatography |

Halogenation of Side Chain

- The ethyl side chain is brominated selectively using reagents such as boron tribromide (BBr3) in dichloromethane at low temperatures (-40 °C to RT). This step converts the ethyl group to the 1-bromoethyl group, maintaining the integrity of the aromatic ring substituents.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Bromination of ethyl side chain | BBr3 in DCM, -40 °C to RT, 12 h | 32% | Quenched with NaHCO3, extracted |

Experimental Data Summary

| Step | Intermediate/Product | Reagents & Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-chloroanisole | Methyl iodide, K2CO3, n-Bu4NI, DMF, 2 h, RT | 97 | Silica gel chromatography | High purity colorless oil |

| 2 | (5-Bromo-2-chloro-6-methoxyphenyl)(4-ethoxyphenyl)methanone | Friedel-Crafts acylation, AlCl3, 0–5 °C, 1 h | 31 | NH silica gel chromatography | Colorless crystal |

| 3 | This compound | Reduction with Et3SiH, BF3·Et2O, -5 °C to RT, 16 h | 99 | Silica gel chromatography | Colorless oily product |

| 4 | Bromination of ethyl side chain | BBr3, DCM, -40 °C to RT, 12 h | 32 | Extraction and drying | Phenol intermediate |

Notes on Reaction Conditions and Optimization

- Temperature Control : Low temperatures (0 to 5 °C) are critical during Friedel-Crafts acylation and subsequent reduction to avoid side reactions and maintain regioselectivity.

- Use of Lewis Acids : Aluminum chloride, BF3·Et2O, and other Lewis acids facilitate electrophilic aromatic substitution and reduction steps.

- Solvent Choice : Dichloromethane and chloroform are preferred solvents for halogenation and Friedel-Crafts reactions due to their stability and ability to dissolve reactants.

- Purification : Silica gel chromatography with hexane/ethyl acetate mixtures is effective for isolating pure products.

- Yield Variability : The overall yield varies depending on the step, with methylation and reduction steps being most efficient, while bromination steps tend to have moderate yields.

Summary of Key Reagents and Their Roles

| Reagent | Role in Synthesis | Typical Conditions |

|---|---|---|

| Methyl iodide | Methylation agent for phenol | Room temperature, 2 h, DMF solvent |

| Potassium carbonate | Base for methylation | Stoichiometric with phenol |

| Aluminum chloride | Lewis acid catalyst for Friedel-Crafts | 0–5 °C, 1 h |

| Triethylsilane | Reducing agent for ketone to alkyl | -5 °C to RT, 16 h |

| BF3·Et2O | Lewis acid for reduction | Used with triethylsilane |

| Boron tribromide | Brominating agent for side chain | -40 °C to RT, 12 h |

| Dichloromethane | Solvent for halogenation and acylation | Ambient to low temperature |

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromoethyl group can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding substituted products.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove halogen atoms or to convert the bromoethyl group into an ethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 4-(1-Hydroxyethyl)-2-chloro-1-methoxybenzene, while reduction with lithium aluminum hydride can produce 4-ethyl-2-chloro-1-methoxybenzene.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate for Complex Molecules

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive functional groups allow for nucleophilic substitution reactions, which are fundamental in organic chemistry. For instance, it can be utilized to synthesize various halogenated compounds through electrophilic aromatic substitution or radical reactions.

Case Study: Synthesis of Bromomethyl Compounds

Research has demonstrated that 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene can be used to produce bromomethyl sulfides via bromomethylation of thiols. This method involves paraformaldehyde and HBr/AcOH, yielding useful building blocks for further synthetic applications.

Polymer Chemistry

Synthesis of Block Copolymers

In polymer chemistry, this compound can be employed as an initiator or modifier in the synthesis of block copolymers. One notable application is its use in the reversible addition-fragmentation chain transfer (RAFT) polymerization process to create poly(styrene-b-methyl methacrylate) block copolymers. This method allows for the fine-tuning of polymer properties and functionalities.

Data Table: Polymerization Parameters

| Parameter | Value |

|---|---|

| Reaction Temperature | 100 °C |

| Reaction Time | 16 hours |

| Yield | Up to 89% |

Analytical Chemistry

Use as a Chemical Indicator

This compound may also find applications in analytical chemistry as a chemical indicator or reagent due to its unique spectroscopic properties. Its ability to undergo specific reactions can be harnessed for measuring pH levels or other analytical assessments .

Mécanisme D'action

The mechanism of action of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates, such as carbocations or radicals, which can participate in various transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

4-(Bromomethyl)-2-chloro-1-methoxybenzene (CAS 320407-92-9)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Bromomethyl (-CH₂Br) instead of bromoethyl (-CH₂CH₂Br).

- Shorter alkyl chain reduces molecular weight (248.5 g/mol vs. 263.5 g/mol for the target compound).

- Synthesis : Prepared via N-bromosuccinimide (NBS)-mediated bromination of 4-methyl-2-chloro-1-methoxybenzene in CCl₄ under reflux (68% yield) .

- Similarity Score : 0.80 (structural similarity) .

4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Chlorine and methoxy groups swapped in positions (Cl at para, -OCH₃ at ortho).

- Similarity Score : 0.83 .

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5)

Halogen and Functional Group Modifications

2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS 701-94-0)

- Molecular Formula : C₈H₈BrClO

- Key Differences :

- Chloromethyl (-CH₂Cl) replaces bromoethyl.

- Bromine at the ortho position instead of chlorine.

- Safety : Requires strict handling to avoid inhalation or contact .

4-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-1-methoxybenzene (C135)

Discussion of Key Findings

Reactivity Trends :

- Bromoethyl groups (-CH₂CH₂Br) exhibit different steric and electronic effects compared to bromomethyl (-CH₂Br). The longer alkyl chain in the target compound may enhance nucleophilic substitution reactivity due to increased polarizability .

- Chlorine at the ortho position (vs. para in CAS 103347-14-4) directs electrophilic substitution reactions differently .

Safety and Handling :

- Compared to 2-Bromo-4-(chloromethyl)-1-methoxybenzene , the target compound lacks explicit safety data but shares precautions against heat and ignition sources .

Activité Biologique

The compound can be synthesized through various methods involving halogenation and substitution reactions. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity, making it a valuable intermediate in organic chemistry.

Table 1: Structural Features of 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene

| Feature | Description |

|---|---|

| Molecular Formula | CHBrClO |

| Functional Groups | Bromoethyl, Chloro, Methoxy |

| Structural Significance | Versatile intermediate in organic synthesis |

Potential Biological Interactions

Halogenated compounds often exhibit unique binding properties with proteins and enzymes due to their ability to form halogen bonds. This characteristic suggests that this compound may interact with biological molecules, potentially enhancing its efficacy as a drug candidate or biochemical probe .

Case Study: Halogenated Compounds in Drug Development

Research has shown that halogenated aromatic compounds can serve as effective pharmacophores in drug design. For instance, compounds similar to this compound have been investigated for their antimicrobial and anticancer properties. This highlights the need for further exploration of the biological activities of this specific compound.

The mechanism by which this compound may exert biological effects is likely related to its interactions with nucleophilic sites in proteins. The bromoethyl group can facilitate nucleophilic substitution reactions, potentially leading to the formation of covalent bonds with target biomolecules . Such interactions may activate or inhibit specific biochemical pathways, contributing to its biological activity.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, it is useful to compare it with related compounds.

Table 2: Comparison of Similar Compounds

Future Research Directions

Given the structural significance and potential biological interactions of this compound, future research should focus on:

- In vitro Studies: Investigating the compound's effects on various cell lines to assess cytotoxicity and potential therapeutic benefits.

- Mechanistic Studies: Elucidating the pathways through which this compound interacts with biological molecules.

- Synthesis of Derivatives: Exploring modifications to enhance biological activity or selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(1-Bromoethyl)-2-chloro-1-methoxybenzene?

- Methodological Answer : The synthesis typically involves a multi-step approach. First, alkylation of 2-chloro-1-methoxybenzene with ethylene under Friedel-Crafts conditions could introduce the ethyl group at the 4-position. Subsequent bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively targets the ethyl side chain to yield the 1-bromoethyl substituent. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize over-bromination or ring halogenation. For purification, column chromatography with hexane/ethyl acetate gradients is recommended, as seen in analogous brominated aromatic systems .

Q. What are the critical stability considerations for handling this compound?

- Methodological Answer : The bromoethyl group is susceptible to hydrolysis under acidic or basic conditions. Stability studies on related compounds (e.g., 2-chloro-1-ethynyl-4-methoxybenzene) indicate that aqueous solutions should be maintained within pH 5–9 to prevent decomposition . Storage at –20°C under inert atmosphere (argon/nitrogen) is advised to avoid radical-mediated degradation. Moisture-sensitive handling protocols, similar to those for 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene, should be followed .

Q. How can purity and structural integrity be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions: the methoxy group at position 1 (δ ~3.8 ppm), chloro at position 2 (deshielded aromatic protons), and bromoethyl at position 4 (characteristic splitting from neighboring CH₂Br). Mass spectrometry (EI-MS) should show molecular ion peaks matching the molecular formula C₉H₁₀BrClO (MW: 265.54 g/mol) .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromoethyl group acts as a latent electrophilic site. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate C–Br bond activation, enabling cross-couplings with arylboronic acids. However, steric hindrance from the ethyl chain may reduce efficiency compared to bromomethyl analogs. Computational studies (DFT) on similar systems suggest that electron-withdrawing chloro and methoxy groups direct coupling to the para position .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in yields often arise from variations in bromination efficiency. Systematic optimization of NBS stoichiometry (1.1–1.3 equiv) and reaction time (6–24 hrs) under controlled light exclusion is critical. Comparative studies using radical traps (e.g., TEMPO) can identify side reactions. Purity of the ethylene source in the alkylation step also impacts reproducibility, as impurities can lead to byproducts .

Q. How can substituent effects on reaction kinetics be quantified?

- Methodological Answer : Hammett σ constants (σₘ for methoxy, σₚ for chloro) and Taft steric parameters (Es for bromoethyl) can model electronic and steric contributions. Kinetic assays (e.g., SN2 displacement of bromide) under pseudo-first-order conditions, monitored via GC-MS or conductivity, provide rate constants. For example, methoxy’s +M effect may accelerate nucleophilic substitution at the bromoethyl site, while chloro’s –I effect could counteract this .

Q. What in vitro biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Enzymatic inhibition assays (e.g., kinase panels) and antimicrobial susceptibility testing (AST) against Gram-positive/-negative bacteria (MIC/MBC determination) are recommended. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can identify IC₅₀ values. Prior studies on structurally related compounds (e.g., 1-Bromo-4-(1,1,2,2-tetrafluoro-2-methoxyethyl)benzene) suggest dose-dependent antifungal activity against Candida spp., warranting similar protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.